N-allyl-2-(2-fluorophenoxy)butanamide
Description
N-Allyl-2-(2-fluorophenoxy)butanamide is a synthetic amide derivative characterized by a fluorinated phenoxy group and an allyl-substituted butanamide backbone. For example, compounds such as N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) and methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) share key features, including fluorinated aromatic rings and amide linkages, which are critical for solubility, stability, and biological interactions .
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-prop-2-enylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-3-9-15-13(16)11(4-2)17-12-8-6-5-7-10(12)14/h3,5-8,11H,1,4,9H2,2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXNYFDGNGNDMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC=C)OC1=CC=CC=C1F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-allyl-2-(2-fluorophenoxy)butanamide with three classes of analogs: fluorophenoxy acetamides, stereochemically complex amides, and commercially available butanamides.
Fluorophenoxy Acetamides ()
details three fluorophenoxy acetamides synthesized via bromoacetyl bromide intermediates. Key differences in substituents and synthetic outcomes are summarized below:
| Compound Name | Substituents | Synthesis Method | Yield (%) | Rf | Melting Point (°C) | Optical Activity ([α]²²D) |
|---|---|---|---|---|---|---|
| N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (30) | n-Butylamine, 4-butyryl group | B, C | 82 | 0.32 | 75 | N/A |
| 2-(4-Butyryl-2-fluorophenoxy)-N-(1-hydroxy-2-methylpropan-2-yl)acetamide (31) | 2-Amino-2-methyl-1-propanol | B, C | 54 | 0.28 | 84 | N/A |
| Methyl 2-(2-(4-butyryl-2-fluorophenoxy)acetamido)-3-methylpentanoate (32) | Isoleucine methyl ester HCl | B, C | 51 | 0.65 | 74 | +61.1 (CHCl₃, c = 0.1) |
Key Findings :
- Substituent Effects : The n-butyl group in compound 30 confers higher yield (82%) compared to the hydroxy-bearing 31 (54%), likely due to steric or solubility challenges in the latter .
- Chirality: Compound 32 exhibits optical activity, suggesting that stereochemistry in the amide side chain (e.g., methylpentanoate) influences physicochemical behavior .
- Melting Points : Lower melting points (74–75°C) correlate with less polar substituents (e.g., methyl esters), while hydroxyl groups (e.g., 31 ) elevate melting points (84°C) .
Stereochemically Complex Amides ()
Compounds m, n, and o from feature multi-chiral centers and dimethylphenoxy groups. While structurally distinct from the target compound, they highlight the importance of stereochemistry in amide synthesis and bioactivity. For example:
- (R)- and (S)-Configurations: These compounds demonstrate how enantiomeric purity impacts pharmacological profiles, though their dimethylphenoxy groups (vs. fluorophenoxy) may reduce direct comparability .
Commercial Butanamides ()
lists butanamides with amino and benzyl substituents, such as (2R)-2-amino-3,3-dimethyl-N-(phenylmethyl)butanamide. Key data include:
| Compound Name | Molecular Formula | CAS RN | Molecular Weight | Storage Instructions |
|---|---|---|---|---|
| (2R)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | C₁₃H₂₀N₂O | 49214-88 | 220.31 | Not specified |
| (2S)-2-Amino-3,3-dimethyl-N-(phenylmethyl)butanamide | C₁₃H₂₀N₂O | 49214-87 | 220.31 | Not specified |
Implications :
- Commercial Viability : These compounds’ availability suggests that butanamide derivatives are synthetically accessible, though storage stability data are lacking .
- Structural Divergence: The absence of fluorophenoxy groups limits direct comparisons but underscores the diversity of butanamide applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
